
2,4-Diethyl-1-methylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diethyl-1-methylcyclohexane is an organic compound with the molecular formula C11H22. It is a cycloalkane, which means it consists of a ring of carbon atoms with single bonds. This compound is characterized by the presence of two ethyl groups and one methyl group attached to the cyclohexane ring. Cycloalkanes like this compound are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms, making them relatively stable.
准备方法
The synthesis of 2,4-Diethyl-1-methylcyclohexane can be achieved through various methods. One common approach involves the alkylation of cyclohexane. This process typically uses ethyl halides and methyl halides as alkylating agents in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for cycloalkanes like this compound may involve catalytic hydrogenation of aromatic compounds. For example, the hydrogenation of ethylbenzene in the presence of a suitable catalyst, such as palladium on carbon, can yield the desired cycloalkane.
化学反应分析
2,4-Diethyl-1-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert carbonyl groups into alcohols.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of halogens (Cl2 or Br2) and a suitable catalyst, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2,4-Diethyl-1-methylcyclohexane has several scientific research applications:
Chemistry: It is used as a model compound in studies of cycloalkane reactivity and conformational analysis. Researchers investigate its behavior under various reaction conditions to understand the principles of organic chemistry.
Biology: In biological research, cycloalkanes like this compound are used as reference compounds to study the metabolism and biotransformation of hydrocarbons in living organisms.
Medicine: While not a common pharmaceutical compound, it can serve as a precursor or intermediate in the synthesis of more complex molecules with potential medicinal properties.
Industry: In the industrial sector, cycloalkanes are used as solvents, lubricants, and starting materials for the production of various chemicals and polymers.
作用机制
The mechanism of action of 2,4-Diethyl-1-methylcyclohexane depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s carbon-hydrogen bonds are broken, and new carbon-oxygen bonds are formed, leading to the formation of carboxylic acids or ketones. The molecular targets and pathways involved in these reactions are typically the carbon atoms in the cyclohexane ring and the substituent groups.
相似化合物的比较
2,4-Diethyl-1-methylcyclohexane can be compared with other similar cycloalkanes, such as:
Cyclohexane: The parent compound of this compound, which lacks the ethyl and methyl substituents.
Methylcyclohexane: A cyclohexane derivative with a single methyl group attached to the ring.
Ethylcyclohexane: A cyclohexane derivative with a single ethyl group attached to the ring.
1,2-Diethylcyclohexane: A cyclohexane derivative with two ethyl groups attached to adjacent carbon atoms in the ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and physical properties compared to other cycloalkanes.
属性
CAS 编号 |
61142-70-9 |
|---|---|
分子式 |
C11H22 |
分子量 |
154.29 g/mol |
IUPAC 名称 |
2,4-diethyl-1-methylcyclohexane |
InChI |
InChI=1S/C11H22/c1-4-10-7-6-9(3)11(5-2)8-10/h9-11H,4-8H2,1-3H3 |
InChI 键 |
IOHRVVBGMVEXIN-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCC(C(C1)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


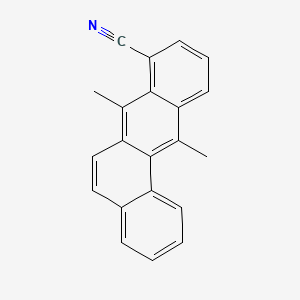
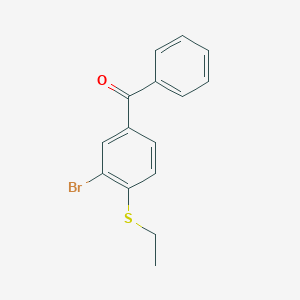
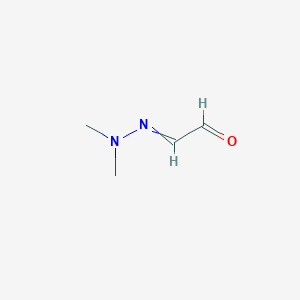
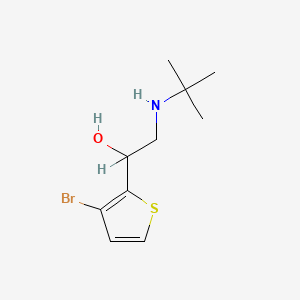

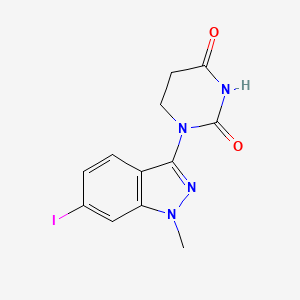
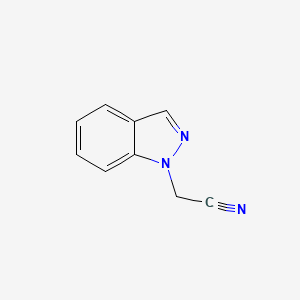

![5,7-Dibromofuro[2,3-C]pyridine](/img/structure/B13940292.png)

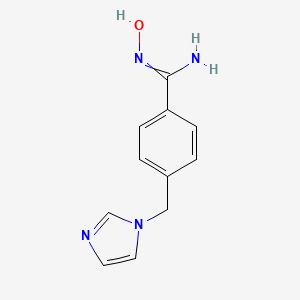
![N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide](/img/structure/B13940310.png)
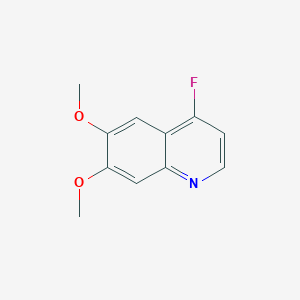
![16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene](/img/structure/B13940320.png)
